N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide
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Overview
Description
N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide is a synthetic organic compound that features a thiazole ring substituted with fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring is formed through a Hantzsch thiazole synthesis, which involves the reaction of a thiourea derivative with a halogenated ketone under acidic conditions.
Substitution with Fluorophenyl Groups: The thiazole ring is then substituted with fluorophenyl groups through nucleophilic aromatic substitution reactions.
Formation of Butanamide Moiety: The final step involves the formation of the butanamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents are employed for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is studied for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 2-Phenylthiazol-4-ethylamines
- N-(3,4-Dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[11C]carboxamide
Uniqueness
N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide is unique due to its specific substitution pattern and the presence of both fluorophenyl and thiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2OS2/c20-14-5-3-13(4-6-14)17-12-26-19(22-17)23-18(24)2-1-11-25-16-9-7-15(21)8-10-16/h3-10,12H,1-2,11H2,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNDPIVPIIQHSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCCSC3=CC=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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